

Myricetin-3-O-rutinoside chemical structure and properties

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Compound of Interest

Compound Name: *Myricetin-3-O-rutinoside*

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Myricetin-3-O-rutinoside: A Comprehensive Technical Guide

An In-depth Exploration of the Chemical Structure, Properties, and Biological Activities of a Promising Natural Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Myricetin-3-O-rutinoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its impact on key cellular signaling pathways.

Chemical Structure and Properties

Myricetin-3-O-rutinoside is a flavonoid, specifically a flavonol, which is characterized by a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring. The structure consists of a myricetin aglycone linked to a rutinose (a disaccharide composed of rhamnose and glucose) moiety at the 3-hydroxyl group.

Table 1: Chemical and Physical Properties of **Myricetin-3-O-rutinoside**

Property	Value	Source
IUPAC Name	5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[[6-O-(6-deoxy- α -L-mannopyranosyl)- β -D-glucopyranosyl]oxy]-4H-chromen-4-one	PubChem[1]
Molecular Formula	C27H30O17	PubChem[1]
Molecular Weight	626.5 g/mol	PubChem[1]
Appearance	Powder	---
Melting Point	190-192 °C	---
Boiling Point (Predicted)	1053.4 \pm 65.0 °C	---
Water Solubility (Predicted)	4.45 g/L	FooDB[2]
pKa (Strongest Acidic, Predicted)	6.43	FooDB[2]
LogP (Predicted)	-1.2 to 0.23	FooDB[2]

Natural Occurrence and Biosynthesis

Myricetin-3-O-rutinoside is found in various plants. It has been isolated from species such as *Picea abies* (Norway spruce) and *Chrysobalanus icaco* (coco plum).[1][3] The aglycone, myricetin, is more widely distributed and can be found in berries, fruits, vegetables, and tea.[4][5][6]

The biosynthesis of **myricetin-3-O-rutinoside** follows the general flavonoid biosynthesis pathway. This pathway starts with the synthesis of a chalcone scaffold from phenylalanine and malonyl-CoA. A series of enzymatic reactions, including cyclization, oxidation, and hydroxylation, leads to the formation of the myricetin aglycone. Finally, glycosyltransferases catalyze the attachment of the rutinose sugar moiety to the 3-hydroxyl group of myricetin to form **myricetin-3-O-rutinoside**.

Biological Activities and Signaling Pathways

Myricetin and its glycosides, including **myricetin-3-O-rutinoside**, exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These activities are attributed to their ability to modulate various cellular signaling pathways. Much of the detailed mechanistic work has been conducted on the aglycone, myricetin.

Antioxidant Activity

Myricetin is a potent antioxidant due to the presence of multiple hydroxyl groups that can donate hydrogen atoms to scavenge free radicals.[4]

Anti-inflammatory Activity

Myricetin has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of key signaling pathways such as the NF- κ B pathway.

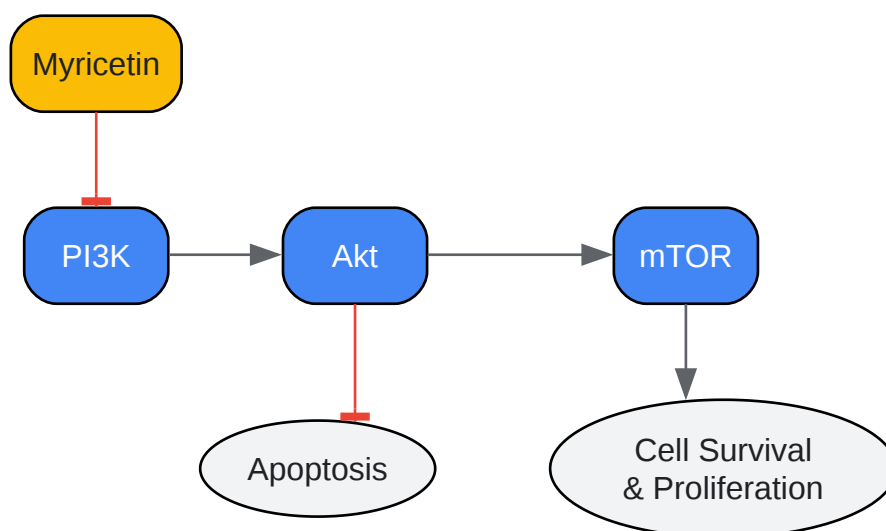
Anticancer Activity

Myricetin has demonstrated anticancer potential by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis in various cancer cell lines. These effects are mediated through its influence on signaling pathways that regulate cell proliferation, survival, and death.

Key Signaling Pathways Modulated by Myricetin

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Myricetin has been shown to inhibit this pathway in cancer cells, leading to apoptosis and reduced cell proliferation.[7][8][9]

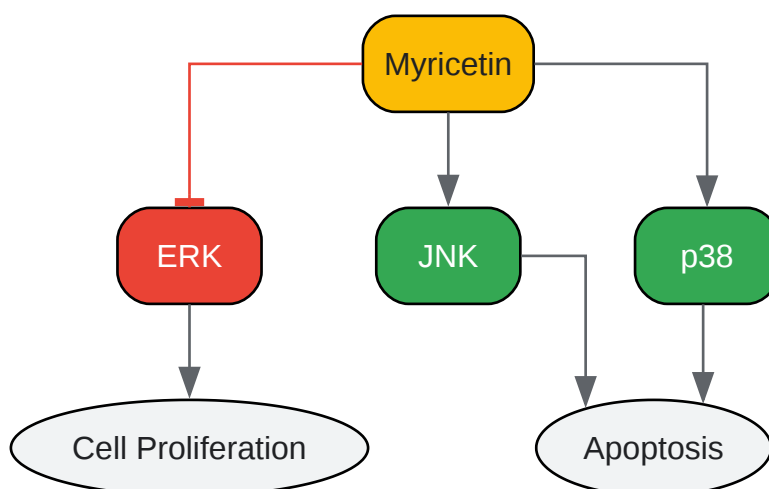


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Myricetin's Inhibition of the PI3K/Akt Pathway

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Myricetin can modulate the MAPK pathway, often leading to the activation of pro-apoptotic signals (JNK and p38) and the inhibition of pro-survival signals (ERK) in cancer cells.[10][11][12]

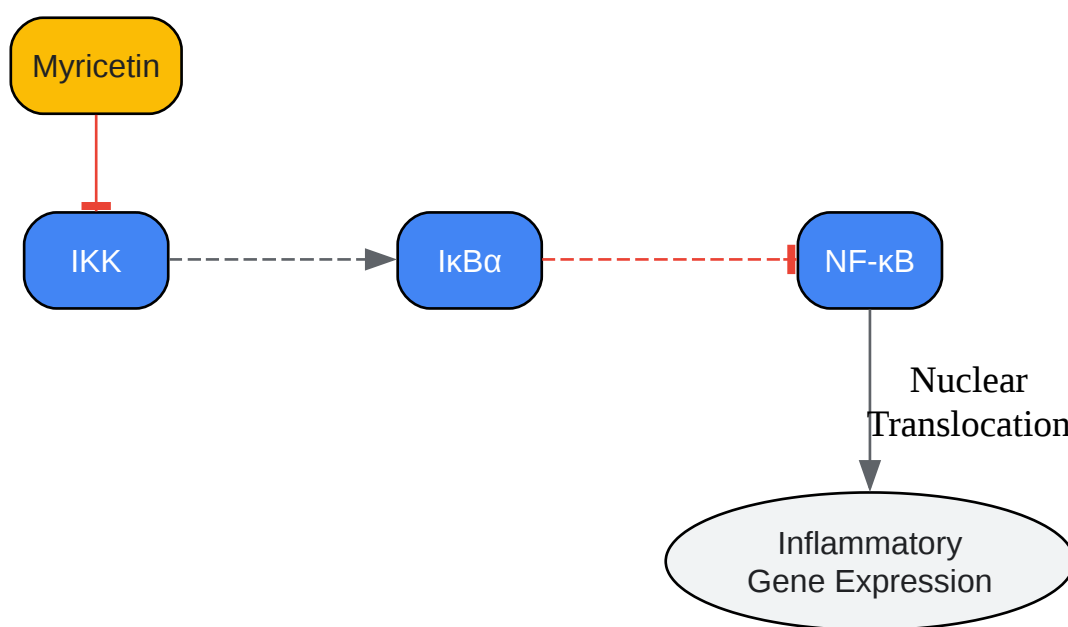


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Modulation of the MAPK Pathway by Myricetin

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation and cell survival. Myricetin can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes and promoting apoptosis in certain cell types.[13][14]



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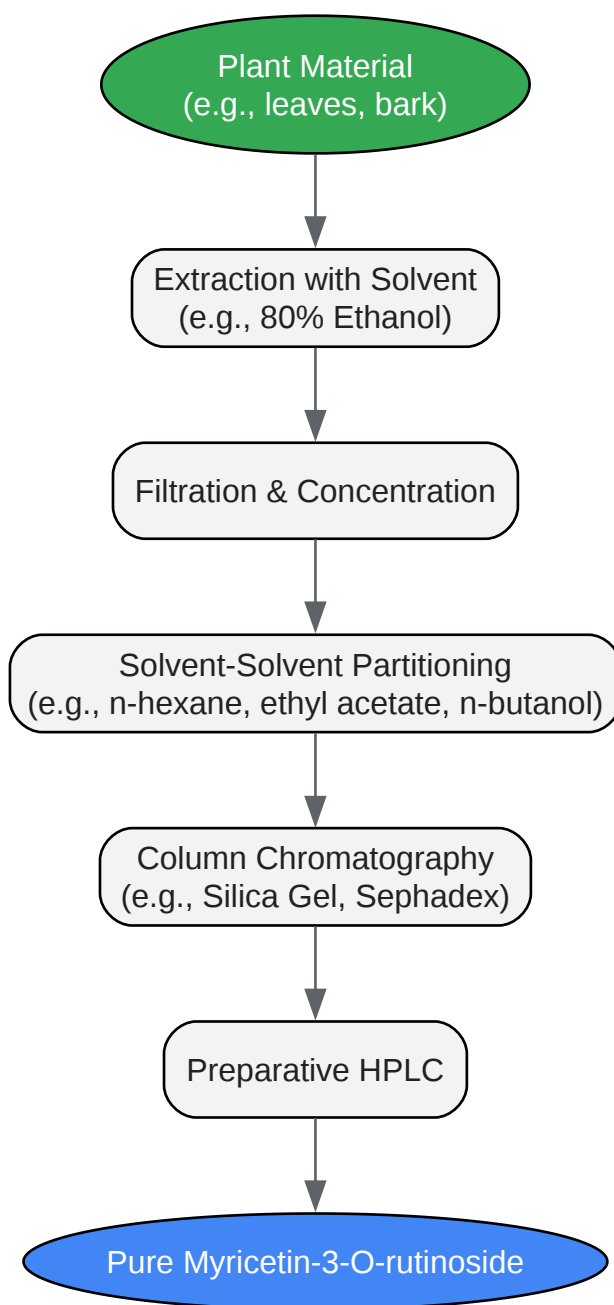
Inhibition of the NF-κB Pathway by Myricetin

Experimental Protocols

Detailed, step-by-step experimental protocols for the extraction, isolation, and specific biological assays of **Myricetin-3-O-rutinoside** are not readily available in the public domain. However, based on published literature, the following outlines the general methodologies employed.

Extraction and Isolation of Myricetin-3-O-rutinoside

A general workflow for the extraction and isolation of flavonoid glycosides from plant material is as follows:



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General Workflow for Extraction and Isolation

Methodology Outline:

- Extraction: Dried and powdered plant material is typically extracted with a polar solvent such as 80% ethanol at room temperature or under reflux.^[15]

- **Concentration:** The crude extract is filtered and concentrated under reduced pressure to remove the solvent.
- **Fractionation:** The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[\[15\]](#)
- **Column Chromatography:** The fraction enriched with the desired compound (often the ethyl acetate or butanol fraction for flavonoid glycosides) is further purified using column chromatography techniques.[\[16\]](#) Common stationary phases include silica gel or Sephadex.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Final purification to obtain highly pure **Myricetin-3-O-rutinoside** is often achieved using preparative HPLC.[\[15\]](#)

Biological Activity Assays

Antioxidant Activity Assays (DPPH and ABTS):

- **DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:** This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength (around 517 nm).[\[17\]](#)
- **ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:** This assay involves the generation of the ABTS radical cation, which has a characteristic blue-green color. The ability of the test compound to scavenge this radical is measured by the decrease in absorbance at a specific wavelength (around 734 nm).[\[17\]](#)[\[18\]](#)

Western Blotting for Signaling Pathway Analysis:

This technique is used to detect the phosphorylation status of key proteins in signaling pathways.

- **Cell Culture and Treatment:** Cells are cultured and treated with **Myricetin-3-O-rutinoside** or its aglycone at various concentrations and for different time points.
- **Protein Extraction:** Total protein is extracted from the treated and untreated cells.

- SDS-PAGE and Protein Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., Akt, p-Akt, ERK, p-ERK).
- Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[7][10]

Conclusion

Myricetin-3-O-rutinoside is a promising natural compound with a range of biological activities that warrant further investigation for its potential use in drug development. Its antioxidant, anti-inflammatory, and anticancer properties, mediated through the modulation of key cellular signaling pathways, make it a compelling candidate for therapeutic applications. While more research is needed to fully elucidate its mechanisms of action and to develop standardized experimental protocols, the existing data highlight the significant potential of this flavonoid glycoside.

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